REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
ii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a) providing
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
ii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a) providing
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:18])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4].ClC(Cl)SC1C(=O)C2C(=CC(F)=CC=2)N(C)C=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1>ClCCl>[Cl:1][CH2:2][S:3][C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1.[Cl:36][C:37]1[CH:42]=[CH:41][CH:40]=[C:39]([C:43]([O:45][OH:46])=[O:44])[CH:38]=1.[Cl:18][CH:2]([Cl:1])[S:3]([C:5]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][C:10]([F:16])=[CH:11][CH:12]=2)[N:7]([CH3:17])[CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
ii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
iii
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a) providing
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |